![molecular formula C11H8N2 B12517362 Pyrido[3,4-B]indolizine CAS No. 689255-85-4](/img/structure/B12517362.png)
Pyrido[3,4-B]indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,4-B]indolizine is a heterocyclic compound that belongs to the indolizine family. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]indolizine typically involves classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been the foundation for the straightforward synthesis of indolizines . Recent advancements have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling approaches .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of transition metal catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-B]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in research and industry .
Scientific Research Applications
Pyrido[3,4-B]indolizine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the development of novel fluorescent probes and sensors.
Biology: The compound is used in bioimaging and as a bioprobe for visualizing cellular components.
Medicine: this compound derivatives have shown potential in anticancer research and drug development.
Mechanism of Action
The mechanism of action of Pyrido[3,4-B]indolizine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a fluorescent probe by binding to cellular components and emitting light upon excitation . The compound’s structural analogy to indole allows it to interact with various proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Pyrido[3,4-B]indolizine is often compared with other indolizine derivatives and similar heterocyclic compounds:
Indolizine: this compound is one of the five isomers of indolizine, each with distinct structural and functional characteristics.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and versatile applications in various scientific fields. Its synthesis, chemical reactivity, and potential for use in research and industry make it a valuable compound for further exploration and development.
Properties
CAS No. |
689255-85-4 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
pyrido[3,4-b]indolizine |
InChI |
InChI=1S/C11H8N2/c1-2-6-13-10(3-1)7-9-8-12-5-4-11(9)13/h1-8H |
InChI Key |
RJGITZCJPMUWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(N2C=C1)C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


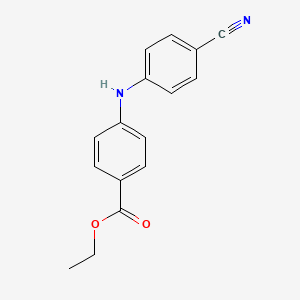

![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
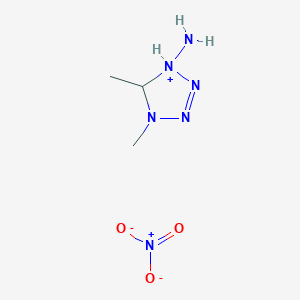
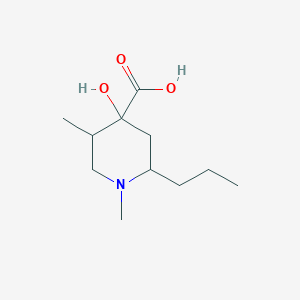

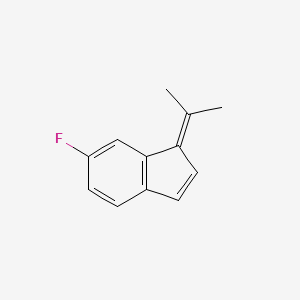
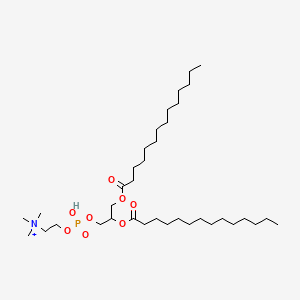

![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

